molecular formula C5H4BBrClNO2 B1519947 2-Bromo-5-chloropyridine-4-boronic acid CAS No. 1072952-51-2

2-Bromo-5-chloropyridine-4-boronic acid

Cat. No.: B1519947
CAS No.: 1072952-51-2
M. Wt: 236.26 g/mol
InChI Key: OEBDNRIHMPUZNU-UHFFFAOYSA-N
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Description

2-Bromo-5-chloropyridine-4-boronic acid is a versatile organoboron compound characterized by the presence of bromine, chlorine, and boronic acid functional groups on a pyridine ring. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-chloropyridine-4-boronic acid typically involves halogenation and subsequent boronation reactions. One common method starts with 2-bromopyridine, which undergoes chlorination to introduce the chlorine atom at the 5-position. The resulting 2-bromo-5-chloropyridine is then subjected to a boronation reaction to introduce the boronic acid group at the 4-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale halogenation and boronation reactions, often using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents, as well as reaction conditions such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloropyridine-4-boronic acid is highly reactive and participates in various types of chemical reactions, including:

  • Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

  • Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxide or reduction to produce the corresponding pyridine derivative.

  • Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents (e.g., water, toluene).

  • Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-CPBA), and mild conditions.

  • Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and controlled conditions.

Major Products Formed:

  • Suzuki-Miyaura Cross-Coupling: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

  • Oxidation: Pyridine N-oxides, which are useful in further functionalization reactions.

  • Reduction: Reduced pyridine derivatives, which can serve as intermediates in organic synthesis.

Scientific Research Applications

2-Bromo-5-chloropyridine-4-boronic acid is widely used in scientific research due to its versatility and reactivity. Its applications include:

  • Chemistry: It is a key reagent in cross-coupling reactions, enabling the formation of complex organic molecules.

  • Biology: The compound is used in the synthesis of biologically active molecules, including potential therapeutic agents.

  • Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly in the design of new drugs.

  • Industry: It is employed in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Comparison with Similar Compounds

2-Bromo-5-chloropyridine-4-boronic acid is unique due to its combination of halogen and boronic acid functionalities on the pyridine ring. Similar compounds include:

  • 2-Bromopyridine-4-boronic acid: Lacks the chlorine atom, resulting in different reactivity and applications.

  • 2-Chloropyridine-4-boronic acid: Lacks the bromine atom, leading to variations in chemical behavior.

  • 2-Bromo-5-fluoropyridine-4-boronic acid: Contains a fluorine atom instead of chlorine, affecting its reactivity and utility in cross-coupling reactions.

These compounds share similarities in their core structure but exhibit distinct reactivity profiles due to the different halogen atoms present.

Properties

IUPAC Name

(2-bromo-5-chloropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrClNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBDNRIHMPUZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1Cl)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657070
Record name (2-Bromo-5-chloropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-51-2
Record name B-(2-Bromo-5-chloro-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-5-chloropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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